3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid
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Overview
Description
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid is a bicyclic acetal compound known for its unique structural properties and reactivity.
Preparation Methods
The synthesis of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through various reactions such as ring-opening polymerization and cationic polymerization . Industrial production methods often utilize strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators to facilitate the polymerization process .
Chemical Reactions Analysis
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Ring-Opening Polymerization: This is a significant reaction for this compound, often initiated by strong Lewis acids
Major products formed from these reactions include polyacetals and other polymeric structures with unique properties .
Scientific Research Applications
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and materials with specific properties.
Medicine: Research into drug delivery systems and other pharmaceutical applications.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid involves its ability to undergo ring-opening polymerization, which is facilitated by the presence of strong Lewis acids. This process leads to the formation of polymeric chains with unique structural properties .
Comparison with Similar Compounds
Similar compounds to 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid include:
6,8-Dioxabicyclo[3.2.1]octane: Known for its use in polymerization reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Another bicyclic acetal with similar reactivity.
Bicyclic Oxalactone: Used in the synthesis of polysaccharide analogues.
The uniqueness of this compound lies in its specific structural properties and its ability to form stable polymeric materials through ring-opening polymerization .
Biological Activity
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its pharmacological relevance.
Chemical Structure and Synthesis
The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system. Its synthesis typically involves complex organic reactions, such as Wacker-type cyclization and epoxide ring-opening mechanisms, which are crucial for constructing the dioxabicyclo core.
Synthesis Methods:
- Wacker-type Cyclization: This method has been effectively employed to create the dioxabicyclo[3.2.1]octane core from various precursors, allowing for enantioselective synthesis .
- Epoxide Ring Opening: A chemo- and stereoselective approach has been utilized to form the compound through epoxide intermediates, facilitating high yields and selectivity .
Biological Activity
The biological activities of 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid and its analogs have been investigated across various studies, revealing promising pharmacological properties.
Antidiabetic Activity
Research has demonstrated that derivatives of this compound exhibit significant antidiabetic effects. For instance, certain analogs were shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and glycogen phosphorylase, leading to reduced glucose absorption .
Central Nervous System (CNS) Effects
Several studies have focused on the interaction of 3-aza-6,8-dioxabicyclo[3.2.1]octanes with dopamine transporters (DAT) and serotonin transporters (SERT). Notably, some compounds displayed high affinity for DAT with IC50 values as low as 21 nM, suggesting potential applications in treating CNS disorders like Parkinson's disease and ADHD .
Antimicrobial Activity
The compound's structural features have also been linked to antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents .
Case Studies
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-1-5(11-4-7)2-10-3-7/h5H,1-4H2,(H,8,9) |
InChI Key |
YKCGJZJTBLIAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC1(CO2)C(=O)O |
Origin of Product |
United States |
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